4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2F2N2S. It is a white to off-white crystalline solid and is primarily used as a building block for organic semiconductor synthesis. This compound is notable for its application in light-emitting diodes and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole involves a two-step process :
Synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole: This step involves the bromination of benzo[c][1,2,5]thiadiazole using bromine under suitable conditions.
Fluorination: The 4,7-Dibromobenzo[c][1,2,5]thiadiazole is then reacted with a fluorinating agent to introduce the fluorine atoms at the 5 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts are typically used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Coupling Reactions: Products are often more complex organic molecules used in semiconductor applications.
Scientific Research Applications
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications :
Organic Semiconductors: Used as a monomer for the synthesis of conjugated polymers in organic light-emitting diodes and photovoltaic devices.
Fluorescent Dyes: Utilized in the synthesis of fluorescent dyes for biological imaging.
Organic Photovoltaics: Employed in the development of high-efficiency organic solar cells.
Mechanism of Action
The mechanism by which 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing properties due to the presence of fluorine atoms . This enhances the electron affinity and lowers the band gap of the semiconducting materials it is incorporated into, improving their performance in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 5,6-Difluoro-2,1,3-benzothiadiazole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is unique due to the combination of bromine and fluorine atoms on the benzothiadiazole ring, which provides a balance of reactivity and electronic properties. This makes it particularly valuable in the synthesis of low-band gap polymers for high-performance electronic devices .
Properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBKQHDPJZQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole of interest in materials science?
A1: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole serves as a valuable building block in the synthesis of donor-acceptor conjugated polymers. [, ] These polymers are of significant interest for applications in optoelectronic devices like organic solar cells due to their unique electronic and optical properties. The presence of bromine atoms in 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole enables its facile incorporation into polymer chains via various cross-coupling reactions, such as the Suzuki-Miyaura coupling. []
Q2: How does the structure of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole influence the properties of the resulting polymers?
A2: The electron-deficient nature of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, stemming from the presence of electronegative fluorine atoms and the benzothiadiazole core, makes it a strong electron acceptor. [, ] When copolymerized with electron-rich donor monomers, it facilitates the creation of a donor-acceptor system within the polymer backbone. This donor-acceptor interaction strongly influences the polymer's optical and electronic properties, including absorption and emission wavelengths, energy levels, and charge carrier mobilities, which are crucial for optoelectronic device performance.
Q3: Are there any specific examples of how 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole has been successfully incorporated into conjugated polymers?
A3: Research highlights the successful utilization of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole in synthesizing various donor-acceptor polymers. For instance, it was copolymerized with 2?-octyl-3,4-ethylenedioxythiophene (OEDOT) via direct arylation polymerization (DArP), resulting in a polymer (P3) with a distinct UV-Visible absorption maximum. [] In another study, it was successfully employed in a Suzuki-Miyaura cross-coupling reaction to produce a series of luminescent derivatives, demonstrating its versatility in constructing diverse molecular architectures for optoelectronic applications. []
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